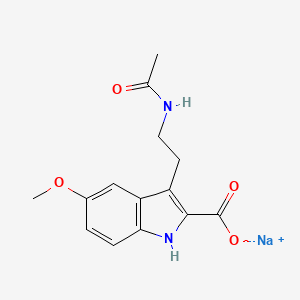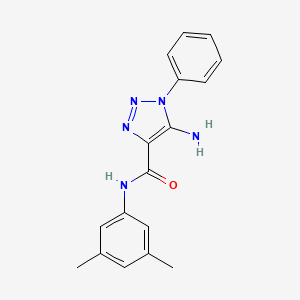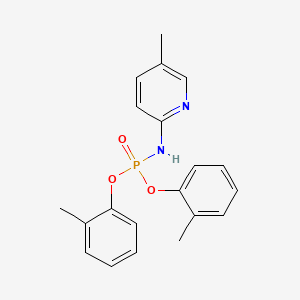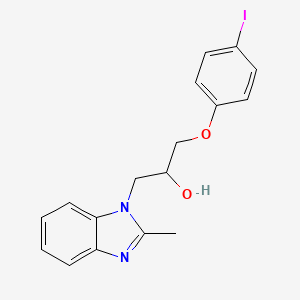
1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is a synthetic organic compound that features both an iodophenoxy group and a benzimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Iodophenoxy Intermediate: This can be achieved by reacting 4-iodophenol with an appropriate alkylating agent under basic conditions.
Coupling with Benzimidazole: The iodophenoxy intermediate is then coupled with 2-methylbenzimidazole using a suitable linker, such as a propanol derivative, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The iodophenoxy group can be reduced to a phenol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving benzimidazole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes or receptors, affecting various molecular pathways. The iodophenoxy group might enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
- 1-(4-Chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Uniqueness
1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its bromine or chlorine analogs.
Propiedades
IUPAC Name |
1-(4-iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKHYFORWBPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S)-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]methanol](/img/structure/B5164672.png)
![3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one](/img/structure/B5164678.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5164684.png)
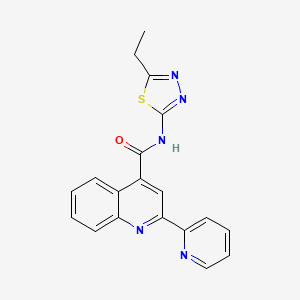
![N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine](/img/structure/B5164700.png)
![4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5164710.png)
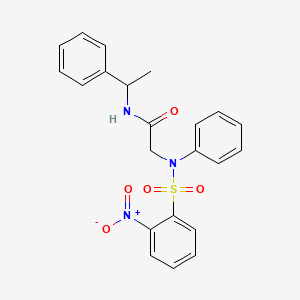
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5164716.png)
![2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B5164723.png)
![Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B5164744.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5164760.png)
